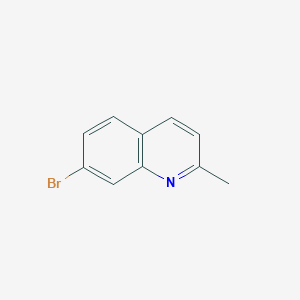

7-Bromo-2-methylquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKOCCXFMXGRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60490842 | |

| Record name | 7-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-34-8 | |

| Record name | 7-Bromo-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-2-methylquinoline (CAS 4965-34-8): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromo-2-methylquinoline (CAS 4965-34-8), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines its physicochemical properties, detailed synthesis protocols, and its applications in the development of novel therapeutic agents and functional materials.

Core Physicochemical Properties

This compound is a substituted quinoline, a class of compounds recognized for its presence in numerous biologically active molecules. The strategic placement of a bromine atom at the 7-position provides a reactive handle for further molecular diversification, particularly through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.

| Property | Data | Reference(s) |

| CAS Number | 4965-34-8 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid, yellow to brown crystals | [3] |

| Melting Point | 57-60 °C | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| SMILES | CC1=NC2=C(C=C1)C=CC(=C2)Br | [2] |

| InChI Key | VEKOCCXFMXGRTF-UHFFFAOYSA-N | [2] |

Solubility Profile

While specific experimental solubility data for this compound is limited, it is known to be soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[3] The table below presents solubility data for the closely related isomer, 6-Bromo-2-methylquinoline, which can serve as a useful proxy for estimating its solubility in various common laboratory solvents.

| Solvent | Molar Fraction Solubility (at 323.15 K) |

| Toluene | 3.318 x 10⁻² |

| Ethyl Acetate | 2.991 x 10⁻² |

| Acetone | 2.764 x 10⁻² |

| Acetonitrile | 2.528 x 10⁻² |

| N,N-Dimethylformamide (DMF) | 2.220 x 10⁻² |

| n-Propanol | 9.141 x 10⁻³ |

| Isopropanol | 8.123 x 10⁻³ |

| Ethanol | 3.896 x 10⁻³ |

| Methanol | 9.981 x 10⁻⁴ |

| Water | 2.888 x 10⁻⁵ |

| Note: Data presented is for the constitutional isomer 6-Bromo-2-methylquinoline and is intended for estimation purposes. |

Synthesis Protocols

This compound can be synthesized through several established methods. Below are detailed protocols for two common synthetic routes.

Experimental Protocol 1: Doebner-Miller Synthesis

The Doebner-Miller reaction provides a direct route to the quinoline core. This protocol describes the synthesis from 3-bromoaniline and paraldehyde (a trimer of acetaldehyde).

Reaction Scheme:

Caption: Doebner-Miller synthesis of this compound.

Materials:

-

3-Bromoaniline

-

37% Hydrochloric acid

-

Paraldehyde (trimeric acetaldehyde)

-

Saturated aqueous sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel, cool 200 mL of 37% hydrochloric acid to 0°C.

-

Slowly add 10 mL (92 mmol) of 3-bromoaniline to the cooled acid solution.

-

Add 11 mL (0.8 mol) of paraldehyde dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the mixture to 0°C and slowly add 200 mL of saturated aqueous sodium hydroxide solution to neutralize the acid.

-

Extract the product with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with water and then with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product, which is a mixture of 5-bromo and 7-bromo isomers, by column chromatography on silica gel using a cyclohexane-ethyl acetate (9:1) eluent to isolate this compound.

Experimental Protocol 2: Bromination of 2-Methylquinoline (Representative Protocol)

This protocol describes a general method for the regioselective bromination of a quinoline ring system, which can be adapted for the synthesis of this compound from 2-methylquinoline.

Reaction Scheme:

Caption: Synthesis via bromination of 2-methylquinoline.

Materials:

-

2-Methylquinoline

-

Bromine or N-Bromosuccinimide (NBS)

-

Chloroform (or another suitable solvent)

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-methylquinoline in chloroform in a reaction flask, protecting the reaction from light.

-

At room temperature, slowly add a solution of bromine in chloroform dropwise to the reaction mixture.

-

Stir the reaction mixture until all the bromine has been consumed (typically monitored by the disappearance of the bromine color).

-

Wash the resulting mixture with a 5% aqueous sodium bicarbonate solution to quench any remaining bromine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography to isolate the 7-bromo isomer.

Applications in Drug Discovery and Materials Science

This compound serves as a versatile scaffold for the development of novel compounds with a wide range of biological activities and material properties.

Role in Medicinal Chemistry

The quinoline nucleus is a privileged structure in drug discovery, and its derivatives have been investigated for various therapeutic applications.[5]

-

Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival. The bromo-substituent on this compound is a key functional group for further elaboration into potent kinase inhibitors.

-

Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound can be synthesized to target specific kinases in oncogenic signaling pathways.

-

Antimicrobial and Anti-inflammatory Agents: The quinoline scaffold is also found in various antimicrobial and anti-inflammatory drugs.[2]

Application in Materials Science

The conjugated aromatic system of this compound makes it an interesting candidate for applications in materials science, particularly in the field of organic electronics. Its derivatives can be explored for use in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic semiconductors

-

Dyes

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 7-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol 3: Suzuki-Miyaura Coupling (Representative Protocol)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be applied to this compound.

Workflow for Suzuki-Miyaura Coupling:

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 4965-34-8 [smolecule.com]

- 3. CAS 4965-34-8: 7-Bromo-2-metilquinolina | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-methylquinoline

Introduction

7-Bromo-2-methylquinoline is a heterocyclic aromatic compound featuring a quinoline core structure. Specifically, it is characterized by a bromine atom substituted at the 7-position and a methyl group at the 2-position.[1] This molecule serves as a valuable building block in various scientific fields, notably in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The presence and position of the bromo and methyl functional groups on the quinoline ring impart distinct physicochemical properties that influence its reactivity, biological interactions, and potential applications.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a discussion of its chemical reactivity. This document is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4965-34-8 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 57 °C | [3] |

| Boiling Point | Not experimentally determined in cited literature. | |

| Solubility | Specific quantitative data is not available. Based on its structural analog, 6-Bromo-2-methylquinoline, it is expected to have very low solubility in water and higher solubility in organic solvents like toluene, ethyl acetate, acetone, and DMF.[4] | |

| logP (Octanol-Water) | 3.3 (XLogP3 predicted value) | [1] |

| pKa | Not experimentally determined in cited literature. As a derivative of quinoline (pKa ≈ 4.9), it is a weak base. |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

| Spectroscopy | Data |

| IR (thin film) | 1610, 1494, 1264, 841, 736 cm⁻¹[3] |

| ¹H NMR (CDCl₃) | δ 8.09 (s, 1H, H8), 7.80 (d, J = 8.2 Hz, 1H, H4), 7.39 (m, 2H, H5 and H6), 7.12 (d, J = 8.2 Hz, 1H, H3), 2.61 (s, 3H, CH₃)[3] |

| ¹³C NMR (CDCl₃) | δ 160.3 (C2), 148.6 (C8a), 136.2 (C4), 131.2 (C8), 129.4 (C5), 128.9 (C6), 125.3 (C4a), 123.7 (C7), 122.6 (C3), 25.7 (CH₃)[3] |

Experimental Protocols & Workflows

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound via Doebner-Miller Reaction

The Doebner-Miller reaction is a reliable method for synthesizing quinolines. The following protocol describes the synthesis of this compound from 3-Bromoaniline and paraldehyde.[3]

Methodology:

-

Reaction Setup: A solution of 37% hydrochloric acid (200 mL) is pre-cooled to 0°C in a reaction vessel.

-

Addition of Aniline: 3-Bromoaniline (10 mL, 92 mmol) is added slowly to the cooled acid solution.[3]

-

Addition of Aldehyde: Paraldehyde (11 mL, approx. 0.8 mol) is added dropwise to the reaction mixture.[3]

-

Reaction: The mixture is stirred at room temperature for 1 hour and then heated to reflux for 3 hours.[3]

-

Work-up: After cooling the reaction mixture to 0°C, a saturated aqueous sodium hydroxide solution (200 mL) is slowly added to neutralize the acid.[3]

-

Extraction: The mixture is extracted three times with dichloromethane (200 mL portions). The organic layers are combined.[3]

-

Purification: The combined organic phase is washed sequentially with water and saturated brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.[3]

-

Chromatography: The crude product, a mixture of 5-bromo and 7-bromo isomers, is purified by column chromatography on silica gel (eluent: cyclohexane-ethyl acetate = 9:1) to isolate the this compound isomer as a light yellow solid.[3]

General Workflow for Physicochemical Property Determination

The following diagram illustrates a standard workflow for characterizing a novel compound like this compound.

References

7-Bromo-2-methylquinoline molecular structure and formula

An In-depth Technical Guide to 7-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure consists of a quinoline core with a bromine atom substituted at the 7th position and a methyl group at the 2nd position.[1] This unique substitution pattern influences its chemical reactivity and biological activity.[1]

The molecular formula for this compound is C₁₀H₈BrN .[1][2]

The structural representation is as follows:

-

SMILES: CC1=NC2=C(C=C1)C=CC(=C2)Br[1]

-

InChI: InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| CAS Number | 4965-34-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 57°C | [4] |

Synthesis and Experimental Protocols

Several methods have been reported for the synthesis of this compound and its derivatives. The following are detailed methodologies for key synthetic routes.

Bromination of 2-Methylquinoline

This is a direct method involving the electrophilic substitution of bromine onto the 2-methylquinoline backbone.

-

Experimental Protocol:

-

Dissolve 2-methylquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution while stirring.

-

Control the reaction temperature to ensure selective substitution at the 7-position.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and neutralize any excess acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

-

Doebner-Miller Synthesis

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system.

-

Experimental Protocol for Synthesis from 3-Bromoaniline and Paraldehyde:

-

Pre-cool a 37% hydrochloric acid solution to 0°C.

-

Slowly add 3-Bromoaniline (1.0 equivalent) to the cooled acid solution.

-

Add paraldehyde (an equivalent of crotonaldehyde) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to reflux and maintain for 3 hours.[4]

-

After the reaction is complete, cool the mixture to 0°C.

-

Slowly add a saturated aqueous sodium hydroxide solution to neutralize the acid.

-

Extract the product with dichloromethane (3x).

-

Combine the organic phases, wash with water and saturated brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Separate the resulting mixture of 5-bromo and 7-bromo isomers by column chromatography to isolate this compound.[4]

-

Caption: Synthetic pathways for this compound.

Biological Activity and Potential Applications

While extensive research specifically on this compound is emerging, the broader class of quinoline derivatives is well-known for a wide range of biological activities.[5][6] The presence of the bromine atom and the methyl group on the quinoline scaffold of this compound suggests potential for various applications.[1]

-

Antimicrobial and Anticancer Potential: Quinoline derivatives have shown promise as antibacterial, antifungal, and anticancer agents.[1][5] The specific substitutions on this compound may enhance its efficacy against various cancer cell lines or microbial strains.[1]

-

Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, which is a key mechanism in the development of drugs targeting metabolic pathways.[1][7]

-

Drug Discovery Scaffold: Due to its chemical structure, this compound can serve as a starting point or a key intermediate for the synthesis of more complex molecules with desired therapeutic properties.[1] The bromine atom, in particular, can be a site for further chemical modifications through reactions like nucleophilic substitution.[1]

-

Materials Science: Heterocyclic aromatic compounds like quinolines can possess interesting photoluminescent and electrical properties.[1] This suggests that this compound could be investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[1]

Caption: Potential applications based on molecular structure.

References

- 1. Buy this compound | 4965-34-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]

Spectroscopic Characterization of 7-Bromo-2-methylquinoline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-2-methylquinoline, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 4965-34-8[1]

-

Molecular Formula: C₁₀H₈BrN[1]

-

Molecular Weight: 222.08 g/mol [1]

-

Appearance: Light yellow solid[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.09 | s | - | H-8 |

| 7.80 | d | 8.2 | H-4 |

| 7.39 | m | - | H-5 and H-6 |

| 7.12 | d | 8.2 | H-3 |

| 2.61 | s | - | CH₃ (at C-2) |

| Solvent: CDCl₃[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160.3 | C-2 |

| 148.6 | C-8a |

| 136.2 | C-4 |

| 131.2 | C-8 |

| 129.4 | C-5 |

| 128.9 | C-6 |

| 125.3 | C-4a |

| 123.7 | C-7 |

| 122.6 | C-3 |

| 25.7 | CH₃ (at C-2) |

| Solvent: CDCl₃[2] |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 1610 | C=N stretching vibration |

| 1494 | Aromatic C=C stretching |

| 1264 | C-H in-plane bending |

| 841 | C-H out-of-plane bending (aromatic) |

| 736 | C-Br stretching vibration |

| Sample Preparation: Thin Film[2] |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 221, 223 | [M]⁺, Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

The presence of two molecular ion peaks with an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3]

-

For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[3]

-

-

Instrument Setup and Data Acquisition:

-

The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[3]

-

The magnetic field is optimized by shimming to achieve sharp and symmetrical peaks.[3]

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters such as spectral width, acquisition time, and relaxation delay are optimized.[3]

-

For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A greater number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[3]

-

-

Data Processing:

For solid samples, the thin film method is a common and effective preparation technique.[4]

-

Sample Preparation:

-

Place approximately 50 mg of solid this compound into a small beaker or vial.[4]

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[4]

-

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

-

Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.[4]

-

Acquire the infrared spectrum.

-

If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute solution.[4]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Electron Ionization (EI) is a widely used method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

-

Sample Introduction:

-

A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe, which is heated to volatilize the sample.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

-

Fragmentation:

-

The molecular ions are high-energy species and often undergo fragmentation, breaking into smaller, characteristic charged fragments.

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.[6]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Rising Potential of 7-Bromo-2-methylquinoline Derivatives in Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities. Among the vast library of quinoline derivatives, 7-Bromo-2-methylquinoline and its analogs are emerging as a promising class of compounds with significant potential in the development of novel therapeutics. The strategic introduction of a bromine atom at the 7-position and a methyl group at the 2-position of the quinoline ring system creates a unique electronic and steric profile, influencing the molecule's reactivity, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The presence of the bromo and methyl groups on the quinoline core allows for further chemical modifications, leading to the synthesis of diverse libraries of compounds for anticancer screening.[1][2] These derivatives are being investigated for their ability to interfere with key cellular processes essential for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

While extensive quantitative data for a broad range of this compound derivatives is still being actively researched, the following table summarizes the cytotoxic activity (IC50 values) of some representative quinoline derivatives against various cancer cell lines, providing a benchmark for the potential of this class of compounds. It is important to note that these are examples from the broader quinoline class, and specific derivatives of this compound are a key area of ongoing research.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 1 | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [3] |

| 1 | Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | [3] |

| 1 | Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | [3] |

| 2 | Phenylsulfonylurea-Quinoline | HepG-2 (Liver) | 2.71 | [3] |

| 2 | Phenylsulfonylurea-Quinoline | A549 (Lung) | 7.47 | [3] |

| 2 | Phenylsulfonylurea-Quinoline | MCF-7 (Breast) | 6.55 | [3] |

| 3 | 4-Iodoquinoline Derivative (5a) | HL-60 (Leukemia) | 19.88 µg/mL | |

| 3 | 4-Iodoquinoline Derivative (5a) | U937 (Leukemia) | 43.95 µg/mL |

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based anticancer agents are known to exert their effects by modulating various signaling pathways crucial for cancer progression.[2] Derivatives of this compound are hypothesized to target similar pathways, making them attractive candidates for targeted cancer therapy.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The quinoline core is a well-established pharmacophore in antimicrobial drugs.[4][5] The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and this compound derivatives are being explored for their potential to address this critical need. These compounds are screened for their ability to inhibit the growth of a wide range of pathogenic bacteria and fungi.[6]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[6] The following table presents representative MIC values for some quinoline derivatives against common bacterial and fungal strains.

| Compound Class | Bacterial/Fungal Strain | Type | Representative MIC (µg/mL) | Reference |

| 2-Phenyl-4-hydroxyquinoline | Staphylococcus aureus | Gram-positive | 16 - 64 | [7] |

| 2-Phenyl-4-hydroxyquinoline | Bacillus subtilis | Gram-positive | 8 - 32 | [7] |

| 2-Phenyl-4-hydroxyquinoline | Escherichia coli | Gram-negative | 32 - 128 | [7] |

| 2-Phenyl-4-hydroxyquinoline | Pseudomonas aeruginosa | Gram-negative | >128 | [7] |

| Quinoline-Sulfonamide Hybrids | Candida albicans | Fungus | 12.5 - 50 | [8] |

| Quinoline-Sulfonamide Hybrids | Aspergillus niger | Fungus | 25 - 100 | [8] |

Enzyme Inhibition: A Targeted Approach to Disease Modulation

This compound and its derivatives have the potential to act as inhibitors of specific enzymes, which is a highly sought-after characteristic in modern drug development.[9] By targeting key enzymes involved in disease pathogenesis, these compounds can offer a more precise and potentially less toxic therapeutic intervention. For instance, quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[10]

While specific Ki values for this compound derivatives are not yet widely published, the general inhibitory potential of the quinoline scaffold against various enzymes suggests a promising avenue for future research.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments used in the evaluation of the biological activities of this compound derivatives.

General Synthetic Workflow for this compound Derivatives

The synthesis of novel this compound derivatives often involves multi-step chemical reactions to introduce various functional groups onto the core scaffold, thereby modulating their biological activity. A common strategy involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[2]

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

-

96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

This compound derivatives (dissolved in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer and antimicrobial applications, coupled with their capacity for enzyme inhibition, warrants further intensive investigation. Future research should focus on the synthesis and screening of larger, more diverse libraries of these compounds to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying specific cellular targets will be crucial for advancing these promising molecules from the laboratory to clinical applications. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy this compound | 4965-34-8 [smolecule.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 7-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-methylquinoline is a halogenated quinoline derivative with a scaffold that is of significant interest in medicinal chemistry. While direct and extensive biological data on this compound itself is limited in publicly available literature, its structural analogs and derivatives have demonstrated a range of biological activities. This technical guide consolidates the current understanding of the potential therapeutic applications of this compound, drawing inferences from the activities of its derivatives. The primary focus is on its potential as a scaffold for the development of novel anticancer and antimicrobial agents. This document provides a summary of quantitative data from related compounds, detailed experimental protocols for evaluating biological activity, and visualizations of relevant pathways and workflows to guide further research and drug discovery efforts.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The quinoline core serves as a versatile template for the design and synthesis of novel therapeutic agents. The introduction of various substituents, such as a bromine atom at the 7-position and a methyl group at the 2-position, as seen in this compound, can significantly modulate the physicochemical properties and biological efficacy of the molecule. This guide explores the therapeutic potential of this compound by examining the biological activities of its derivatives and related quinoline compounds.

Potential Therapeutic Areas and Targets

Based on the biological evaluation of structurally similar compounds, the therapeutic potential of this compound is primarily anticipated in the fields of oncology and infectious diseases.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents through various mechanisms of action. These include the inhibition of key enzymes involved in DNA replication and repair, and the modulation of signaling pathways critical for cancer cell proliferation and survival.

Potential Molecular Targets:

-

Topoisomerases: Certain brominated quinoline derivatives have been found to inhibit human topoisomerase I, a critical enzyme for relieving torsional stress in DNA during replication and transcription.

-

Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Derivatives of this compound, specifically furoquinolinediones, have been identified as inhibitors of TDP2, an enzyme that repairs DNA damage caused by topoisomerase II inhibitors.

-

Receptor Tyrosine Kinases (RTKs): Quinoline-based compounds are known to target RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in various cancers.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and some quinoline derivatives have been shown to inhibit its components.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drugs. Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

Potential Molecular Targets:

-

Bacterial Dihydropteroate Synthase (DHPS): Molecular docking studies of some 7-bromoquinoline-5,8-dione derivatives suggest interaction with this key enzyme in the folate biosynthesis pathway of bacteria.

-

DNA Gyrase and Topoisomerase IV: Quinolone antibiotics, a class of drugs with a related core structure, are known to inhibit these essential bacterial enzymes, preventing DNA replication.

Quantitative Data Summary

Table 1: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Derivative 5b | Klebsiella pneumoniae | 0.80 - 1.00[1][2] |

| Derivative 5d | Salmonella typhi | 0.80 - 1.00[1][2] |

Table 2: Cytotoxicity of Furoquinolinedione Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 1 | TDP2 WCE | 22[3] |

| 74 | Rec TDP2 | 1.9[3] |

| 74 | TDP2 WCE | 2.1[3] |

(Note: Rec TDP2 refers to recombinant TDP2, and TDP2 WCE refers to TDP2 in whole cell extracts.)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are potential targets for quinoline-based anticancer agents.

Caption: Potential inhibition of EGFR and PI3K/Akt signaling pathways by quinoline derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Workflow for the development of therapeutic agents from this compound.

Conclusion

While direct evidence for the therapeutic targets of this compound is limited, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The primary areas of promise appear to be in the development of novel anticancer and antimicrobial agents. Further investigation into the synthesis of diverse libraries of this compound derivatives and their systematic biological evaluation is warranted. The experimental protocols and potential targets outlined in this guide provide a framework for future research aimed at elucidating the therapeutic potential of this and related quinoline compounds. Researchers are encouraged to perform direct biological assays on this compound to establish a baseline of its activity and guide the rational design of more potent and selective derivatives.

References

Solubility Profile of 7-Bromo-2-methylquinoline: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its expected solubility and providing detailed experimental protocols for precise quantitative determination.

While a thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents, this guide aims to bridge this knowledge gap. By examining the properties of structurally similar compounds and outlining a robust experimental framework, researchers can effectively determine the solubility profile essential for applications in synthesis, purification, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4965-34-8 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Physical Form | Solid |

| Melting Point | 57°C |

Qualitative Solubility Assessment

Based on the general solubility principles of quinoline derivatives, this compound is anticipated to exhibit solubility in a range of common organic solvents. The aromatic quinoline core, coupled with the methyl group, contributes to its lipophilic character, suggesting favorable interactions with non-polar and polar aprotic solvents. The presence of the bromine atom further enhances its lipophilicity.

Expected Qualitative Solubility:

-

Likely Soluble in: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Toluene.

-

Sparingly Soluble to Soluble in: Methanol, Ethanol.

-

Likely Insoluble in: Hexane, Water.

It is crucial to note that these are predictions based on chemical structure and data from analogous compounds. Experimental verification is necessary for accurate solubility assessment.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the isothermal shake-flask method is the gold standard and is widely recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Materials

-

This compound (high purity solid)

-

Analytical grade organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid. For finer separation, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis: Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mol/L, by taking into account the dilution factor.

Data Presentation

The experimentally determined quantitative solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Illustrative Table for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Chloroform | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Note: The data in this table should be replaced with experimentally determined values.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

This comprehensive approach will enable researchers to generate the critical solubility data required for the effective utilization of this compound in their research and development endeavors.

Purity and appearance of 7-Bromo-2-methylquinoline solid

An In-depth Technical Guide on the Purity and Appearance of 7-Bromo-2-methylquinoline Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of solid this compound (CAS No: 4965-34-8). The document details its physical and chemical properties, standardized methodologies for purity assessment, and a general workflow for its analysis, designed to meet the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties and Appearance

This compound is a heterocyclic compound with a quinoline backbone, featuring a bromine atom at the 7-position and a methyl group at the 2-position.[1] In its solid state, it typically appears as a light brown powder.[2] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4965-34-8 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol [1][3] |

| Appearance | Light brown powder[2] |

| Melting Point | 77-79 °C[2] |

| Purity (Typical) | ≥99%[2] |

| Solubility | Data not widely available, but likely soluble in organic solvents like methanol and DMSO. |

Note: Some suppliers, such as Sigma-Aldrich, state that they do not perform analytical testing on this product and the buyer is responsible for confirming its purity.

Experimental Protocols for Purity and Characterization

Accurate determination of the purity and identity of this compound is crucial for its application in research and development. The following are standard experimental protocols that can be employed.

Melting Point Determination

The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting point.

-

A second, more precise measurement is conducted with a slow heating rate (1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from potential impurities.[4] A reversed-phase HPLC method is generally suitable for quinoline derivatives.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm), a pump, and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 10 minutes.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter.

-

Analysis:

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for confirming the chemical structure of this compound and identifying any proton-containing impurities.

Methodology:

-

Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum are analyzed to confirm the expected molecular structure. The presence of unexpected peaks may indicate impurities.

Workflow for Purity Analysis

The following diagram illustrates a general workflow for the comprehensive purity analysis of a this compound solid sample.

Caption: General experimental workflow for the purity analysis of this compound.

Synthesis Overview

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline.[1] Another synthetic route starts from 3-bromoaniline and paraldehyde. The diagram below outlines a generalized synthetic pathway.

Caption: Generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to 7-Bromo-2-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-methylquinoline is a halogenated quinoline derivative that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable starting material for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data on the biological activity of its derivatives, and visualizations of relevant signaling pathways are presented to support further research and development in this area.

Chemical and Physical Properties

This compound is a solid heterocyclic compound with the molecular formula C₁₀H₈BrN.[1] Its structure consists of a quinoline core with a bromine atom at the 7-position and a methyl group at the 2-position.[1] This substitution pattern significantly influences its reactivity and biological activity.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 4965-34-8 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Appearance | Solid | |

| SMILES | CC1=NC2=C(C=C1)C=CC(=C2)Br | [1] |

| InChI | InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and straightforward method is the direct bromination of 2-methylquinoline.[1] Alternatively, a multi-step synthesis starting from 3-bromoaniline and paraldehyde offers another viable pathway.[3] Below is a detailed experimental protocol for a plausible synthetic route based on established methodologies for similar quinoline derivatives.[4][5]

Experimental Protocol: Synthesis via Combes Quinoline Synthesis and Subsequent Bromination

This synthetic approach involves the formation of the quinoline ring system followed by regioselective bromination.

Step 1: Synthesis of 2-Methylquinoline (Intermediate)

This step utilizes the Combes quinoline synthesis.

-

Reactants: Aniline, Acetylacetone

-

Catalyst: Concentrated Sulfuric Acid

-

Procedure:

-

To a round-bottom flask, add aniline (1.0 equivalent) and acetylacetone (1.1 equivalents).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 equivalents) with constant stirring.

-

After the addition is complete, heat the reaction mixture to 110°C for 4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methylquinoline.

-

Purify the crude product by recrystallization from ethanol.

-

Step 2: Bromination of 2-Methylquinoline

-

Reactants: 2-Methylquinoline, N-Bromosuccinimide (NBS)

-

Solvent: Carbon Tetrachloride (CCl₄)

-

Initiator: Benzoyl Peroxide

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1.0 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

-

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[6][7] this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[1][6] The bromine atom at the 7-position provides a reactive handle for further molecular modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[6]

Anticancer Activity of Derivatives

While specific anticancer activity data for this compound is not extensively reported, numerous studies have demonstrated the potent anticancer effects of its derivatives.[8][9] These compounds often exert their activity by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[6][7]

Table 2: Anticancer Activity of Selected Bromo-Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 9.6 | [8] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervical cancer) | 5.45 | [8] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 7.2 | [8] |

| 6-Bromo-2-(butylthio)-N-(4-methoxyphenyl)quinoline-4-carboxamide | MCF-7 (human breast adenocarcinoma) | 15.85 | [10] |

| 6-Bromo-2-(butylthio)-N-(4-methoxyphenyl)quinoline-4-carboxamide | SW480 (human colon adenocarcinoma) | 17.85 | [10] |

Antimicrobial Activity of Derivatives

Quinoline-based compounds have a long history as antimicrobial agents.[11][12] Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.[1]

Table 3: Antimicrobial Activity of Selected Bromo-Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [11] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. pyrogens ATCC19615 | 2 | [11] |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | E. coli ATCC 35218 | 8 | [13] |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | S. aureus ATCC 43387 | 8 | [13] |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | K. pneumoniae 6/4 | 8 | [13] |

Putative Mechanisms of Action in Cancer: Key Signaling Pathways

Quinoline derivatives are known to target several critical signaling pathways that are often dysregulated in cancer.[6][7] While the precise mechanism of action for this compound itself is not fully elucidated, its derivatives are often designed to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, and downstream pathways like PI3K/Akt.[6]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a central role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of new therapeutic agents and functional materials. While the biological activities of the parent compound are not extensively documented, its derivatives have demonstrated promising anticancer and antimicrobial properties. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive scaffold for further investigation in drug discovery programs. Future research should focus on the synthesis and biological evaluation of novel derivatives, as well as elucidating the precise mechanisms of action of these compounds.

References

- 1. Buy this compound | 4965-34-8 [smolecule.com]

- 2. 7-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 13. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 7-Bromo-2-methylquinoline

For researchers, scientists, and professionals in drug development, 7-Bromo-2-methylquinoline (CAS No. 4965-34-8) is a key heterocyclic building block. Its quinoline core is a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom and a methyl group offers versatile opportunities for functionalization in the synthesis of novel bioactive compounds. This technical guide provides an in-depth overview of commercial suppliers, synthesis and purification protocols, and the potential biological significance of this compound.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Researchers should note that while some suppliers provide detailed analytical data, others may offer the product with the expectation that the buyer confirms its identity and purity.

| Supplier | Product Number | Purity Specification | Available Quantities |

| Sigma-Aldrich | Varies | Not specified; sold "as-is" for early discovery research | Varies |

| Santa Cruz Biotechnology | sc-280007 | ≥98% | 1 g, 5 g |

| Smolecule | S685532 | Not specified | Inquire |

| BLD Pharmatech Co., Ltd. | BL3H1F1CC68F | Not specified | Inquire |

| Fluorochem (Preferred Partner) | FLUH99C88CAF | Not specified | Inquire |

| ChemScene | CS-0375850 | ≥97% | 50 mg, 100 mg, 250 mg, 500 mg, 1 g |

| MySkinRecipes | Not specified | Not specified | Inquire |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈BrN[1][2] |

| Molecular Weight | 222.08 g/mol [1][2] |

| Appearance | Off-white to light brown solid |

| Melting Point | ~77-79 °C[3] |

| CAS Number | 4965-34-8[1][2] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Doebner-Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.

Doebner-Miller Reaction Mechanism

The Doebner-Miller reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation to form the quinoline ring system.

Doebner-Miller reaction mechanism for the synthesis of this compound.

Experimental Protocol: Doebner-Miller Synthesis

Materials:

-

3-Bromoaniline

-

Crotonaldehyde (or paraldehyde as a source)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Hydroxide (NaOH) solution

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a reaction vessel containing concentrated hydrochloric acid, cool the solution to 0 °C in an ice bath.

-

Slowly add 3-bromoaniline to the cooled acid solution with stirring.

-

To this mixture, add crotonaldehyde (or paraldehyde) dropwise, maintaining the temperature at or below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). This step is highly exothermic and should be performed with caution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product from the synthesis is typically a mixture of isomers and byproducts and requires purification. Column chromatography is an effective method, and recrystallization can be used for further purification.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in cyclohexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in cyclohexane (e.g., starting with 100% cyclohexane and gradually increasing the polarity to 10% ethyl acetate in cyclohexane).

-

Collect fractions and monitor them by TLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Experimental Protocol: Recrystallization

Materials:

-

Purified or semi-purified this compound

-

Ethanol or a mixture of ethanol and water

Procedure:

-

Dissolve the this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystals should start to form.

-

To maximize the yield, the flask can be placed in an ice bath for a short period.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed by various analytical techniques, most commonly by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the 7-bromo-2-methyl substitution pattern.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment.

Biological Significance and Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest it is a valuable intermediate for the synthesis of compounds targeting various signaling pathways implicated in disease.

Inhibition of Cancer-Related Signaling Pathways

Many quinoline-based compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer.[5] These include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[6][7]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a key target in cancer therapy, and its inhibition can block downstream signaling cascades that promote cell division.[8][9]

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14]

Inhibition of a representative signaling pathway by quinoline derivatives.

The bromine atom at the 7-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the generation of large libraries of compounds for screening against these and other biological targets.

Antimicrobial Activity

The quinoline scaffold is also present in numerous antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.

Conclusion

This compound is a readily available and synthetically versatile building block for medicinal chemistry and drug discovery. The straightforward synthesis via the Doebner-Miller reaction and established purification protocols make it an accessible starting material. Its potential for derivatization to target key signaling pathways in cancer and other diseases underscores its importance for researchers in the field. This guide provides a foundational resource for the procurement, synthesis, and application of this valuable chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 4965-34-8 [smolecule.com]

- 3. nbinno.com [nbinno.com]